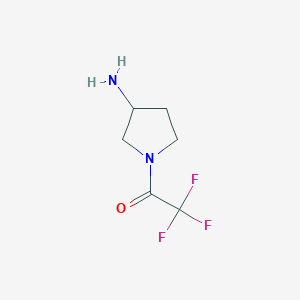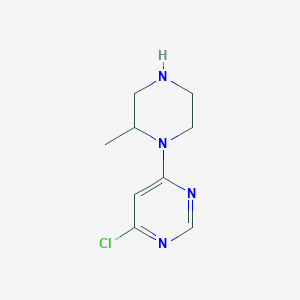
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine” is a chemical compound used in scientific research for its diverse applications, ranging from drug development to materials science. It has a CAS Number of 1017782-75-0 and a molecular weight of 226.71 .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 Pyrimidine(s) .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine” are not available, pyrimidines are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 80 - 82 degrees Celsius . Its InChI Code is 1S/C10H15ClN4/c1-8-12-9 (11)7-10 (13-8)15-5-3-14 (2)4-6-15/h7H,3-6H2,1-2H3 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties. This makes them potentially useful in combating oxidative stress-related diseases .
Antimicrobial Activity
Pyrimidines have been found to exhibit antimicrobial activity, making them potentially useful in the development of new antimicrobial agents .
Antiviral Applications
Pyrimidines, including 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine, have been proven to have antiviral properties, making them potentially useful in the treatment of viral infections .
Neuroprotective and Anti-neuroinflammatory Applications
Research has shown that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory properties. This makes them potentially useful in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antifungal Applications
New pyrimidine derivatives have been synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi. The results indicated that most of the synthesized compounds possessed fungicidal activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9/h4,6-7,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWPZFREZFOEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



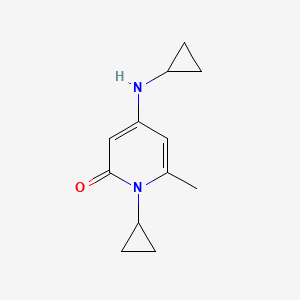
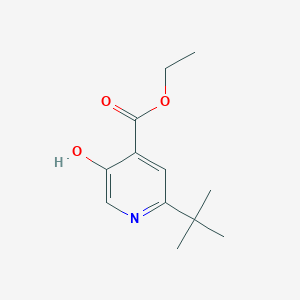
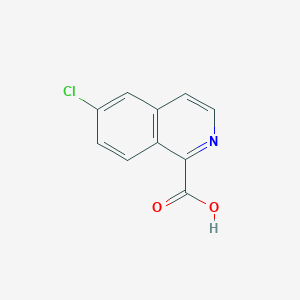

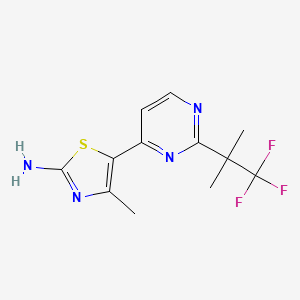
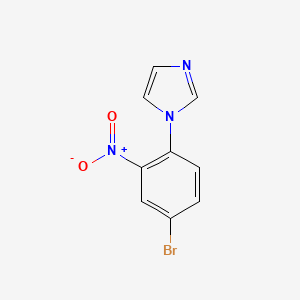
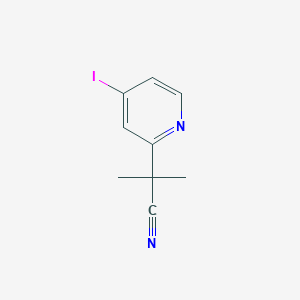

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
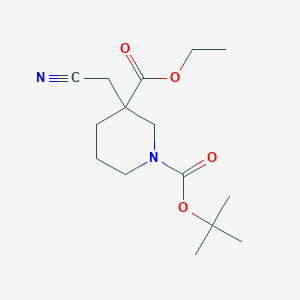

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

